molecular formula C9H15NO B15256475 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one

1-(Azetidin-3-yl)-4-methylpent-4-en-1-one

Cat. No.: B15256475
M. Wt: 153.22 g/mol
InChI Key: IRPORAFXUBYLIN-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-methylpent-4-en-1-one is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle Azetidines are known for their presence in various natural products and their potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one, can be achieved through several methods. One of the most efficient ways is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This method is highly regio- and stereoselective, making it a powerful tool for constructing azetidine rings. Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods: Industrial production of azetidines often relies on scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction is particularly promising for industrial applications due to its efficiency and the relatively simple reaction conditions required .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce various nitrogen-containing heterocycles .

Mechanism of Action

The mechanism by which 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one exerts its effects involves interactions with various molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one is unique due to its specific substitution pattern and the presence of both an azetidine ring and an alkene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-methylpent-4-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(2)3-4-9(11)8-5-10-6-8/h8,10H,1,3-6H2,2H3

InChI Key

IRPORAFXUBYLIN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(=O)C1CNC1

Origin of Product

United States

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